molecular formula C4H10SiTe2 B15171502 4,4-Dimethyl-1,2,4-ditellurasilolane CAS No. 918905-07-4

4,4-Dimethyl-1,2,4-ditellurasilolane

Cat. No.: B15171502
CAS No.: 918905-07-4
M. Wt: 341.4 g/mol
InChI Key: JEPYKBFAYAEZJD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2,4-ditellurasilolane is a unique organotellurium compound characterized by the presence of silicon and tellurium atoms within its molecular structure

Properties

CAS No.

918905-07-4

Molecular Formula

C4H10SiTe2

Molecular Weight

341.4 g/mol

IUPAC Name

4,4-dimethyl-1,2,4-ditellurasilolane

InChI

InChI=1S/C4H10SiTe2/c1-5(2)3-6-7-4-5/h3-4H2,1-2H3

InChI Key

JEPYKBFAYAEZJD-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C[Te][Te]C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,4-ditellurasilolane typically involves the reaction of tellurium-containing precursors with silicon-based reagents under controlled conditions. One common method includes the reaction of dimethylchlorosilane with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of 4,4-Dimethyl-1,2,4-ditellurasilolane may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1,2,4-ditellurasilolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium oxides, which are useful intermediates in the synthesis of other organotellurium compounds.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tellurium species.

    Substitution: The silicon-tellurium bonds in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid, typically used under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions to achieve selective reduction.

    Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule, facilitating further functionalization.

Major Products:

    Oxidation Products: Tellurium dioxide and other tellurium oxides.

    Reduction Products: Lower oxidation state tellurium compounds.

    Substitution Products: Halogenated derivatives and other functionalized organotellurium compounds.

Scientific Research Applications

4,4-Dimethyl-1,2,4-ditellurasilolane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds, which are valuable in catalysis and materials science.

    Biology: The compound’s unique properties make it a potential candidate for studying the biological effects of tellurium-containing molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where tellurium compounds have shown promise as anticancer agents.

    Industry: The compound is used in the development of advanced materials, including semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,4-ditellurasilolane involves its interaction with molecular targets through its tellurium and silicon atoms. These interactions can lead to the formation of reactive intermediates that can modulate various biochemical pathways. The compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes, which are relevant in both biological and industrial contexts.

Comparison with Similar Compounds

    4,4-Dimethyl-1,2,4-ditellurasilolane: Characterized by the presence of silicon and tellurium atoms.

    4,4-Dimethyl-1,2,4-ditellurasilane: Similar structure but with different substituents.

    4,4-Dimethyl-1,2,4-ditellurasiloxane: Contains an oxygen atom in place of one of the tellurium atoms.

Uniqueness: 4,4-Dimethyl-1,2,4-ditellurasilolane is unique due to its specific combination of silicon and tellurium atoms, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

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